methanone CAS No. 338750-28-0](/img/structure/B2410470.png)
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-nitrophenyl)methanone (CPMN) is a synthetic compound that has recently gained attention in the scientific community due to its unique properties and potential applications in various fields. CPMN is also known as a substituted phenylpyrrolidine, and is a member of the pyrrolidine family, which is composed of several other compounds with similar structures. CPMN has been studied for its potential uses in drug synthesis, chemical synthesis, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Environmental Impact of Organochlorine Compounds
Chlorophenols, a component of the chemical structure of 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone, have been studied extensively regarding their effects on the aquatic environment. These compounds exhibit moderate toxic effects on mammalian and aquatic life. Interestingly, their persistence in the environment varies depending on the presence of microflora capable of biodegrading them. This feature makes chlorophenols a significant concern in terms of environmental pollution and bioaccumulation. The research emphasizes the importance of understanding the environmental fate of such compounds for better ecological management and policy-making (Krijgsheld & Gen, 1986).Potential in Anticancer Drug Development
The search for anticancer drugs with high tumor specificity and minimal toxicity to normal cells is crucial. The compound, due to its chlorophenyl component, shows potential in this field. Studies have identified compounds with chlorophenyl groups showing high tumor specificity and less toxicity to normal cells, like keratinocytes. This opens a pathway for developing new anticancer drugs, targeting specific cancer types while minimizing side effects (Sugita et al., 2017).Environmental Contamination by Pesticides and Byproducts
The environmental contamination and ecological impact of DDT isomers, which share structural similarity with the chlorophenyl component of the compound , have been extensively reviewed. This highlights the importance of understanding the environmental behavior, including biotransformation and transfer between environmental compartments, of organochlorine pesticides and their metabolites. Understanding the environmental fate of such compounds is essential for assessing their ecological impact and for the formulation of environmental policies (Ricking & Schwarzbauer, 2012).Fluorescent Chemosensors for Analyte Detection
Derivatives of 4-methyl-2,6-diformylphenol (DFP), a structural component related to the compound, are significant in the development of chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The ability to detect and quantify various substances accurately is crucial in fields like environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).Applications in Treating Wastewater from the Pesticide Industry
The compound, due to its structural components, might be relevant in the context of wastewater treatment, especially from industries like pesticide manufacturing. The removal of toxic pollutants, including chlorophenols and their derivatives, is critical to prevent environmental contamination. Advanced wastewater treatment processes, such as biological processes and granular activated carbon, have been shown to be effective in removing such compounds, which is crucial for achieving sustainability and compliance with environmental regulations (Goodwin et al., 2018).
These research applications provide a snapshot of the diverse potential of 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone and related compounds in various scientific and environmental contexts. The studies underscore the importance of understanding the compound's properties, environmental fate, and potential applications in fields like medicine, environmental science, and analytical chemistry.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Pharmacokinetics
The compound’s predicted boiling point is 4851±450 °C, and its predicted density is 1302±006 g/cm3 . Its pKa is predicted to be 8.16±0.60 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-20-10-16(12-2-6-14(19)7-3-12)17(11-20)18(22)13-4-8-15(9-5-13)21(23)24/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSQMWMNCUJMRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
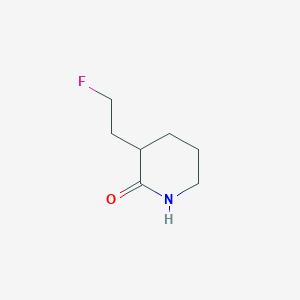
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
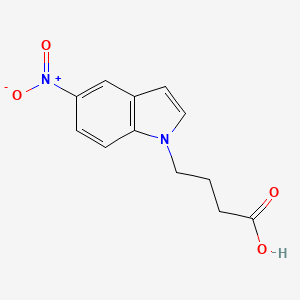
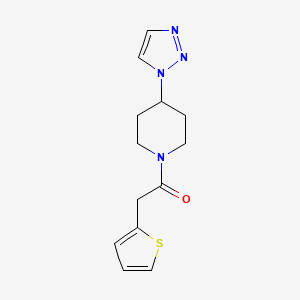
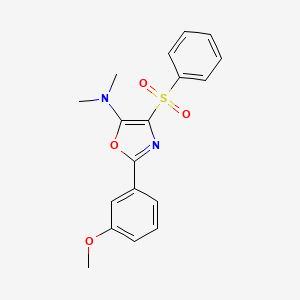
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
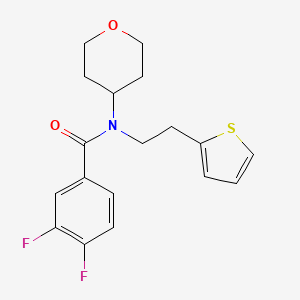
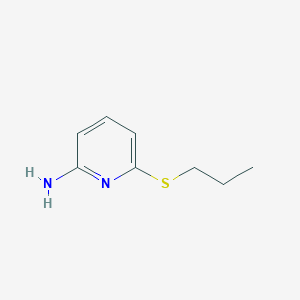
![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

